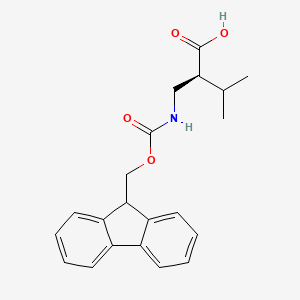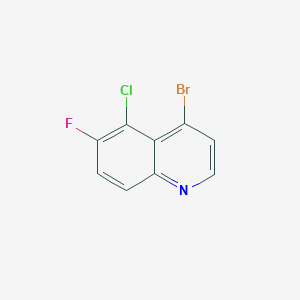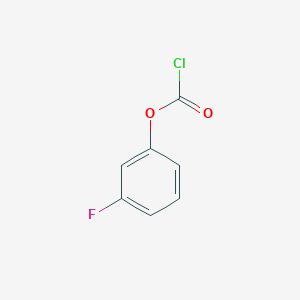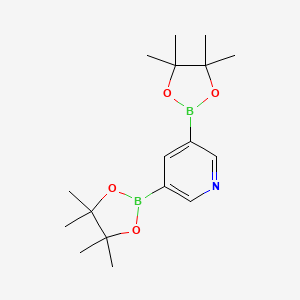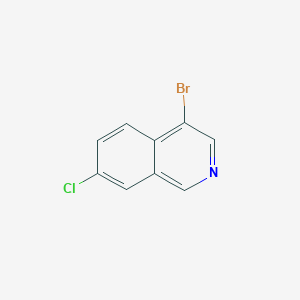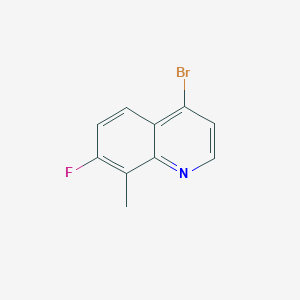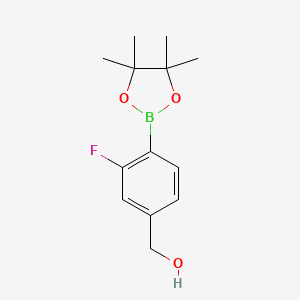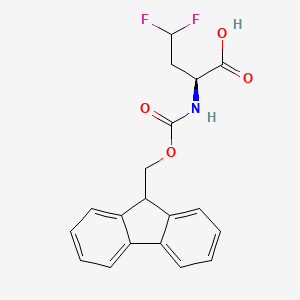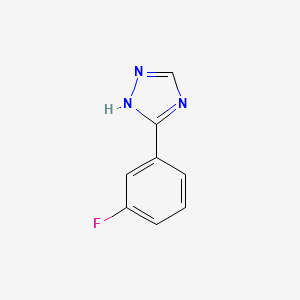
3-(3-Fluorophenyl)-4H-1,2,4-triazole
Übersicht
Beschreibung
The compound “3-(3-Fluorophenyl)-4H-1,2,4-triazole” is a heterocyclic compound with a triazole ring. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The 3-Fluorophenyl group is an aryl fluorinated building block used in chemical synthesis .
Synthesis Analysis
The synthesis of similar compounds involves reactions with corresponding benzaldehydes with various substituents at position 4 . Protodeboronation of pinacol boronic esters is also reported, which is a valuable building block in organic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT .Chemical Reactions Analysis
The chemical reactions involving similar compounds include protodeboronation of pinacol boronic esters . The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using modern physical-chemical methods of analysis . The individuality of the synthesized compounds was confirmed chromatographically .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antimicrobial Agents
The derivatives of 3-(3-Fluorophenyl)-4H-1,2,4-triazole have been synthesized and evaluated for their antimicrobial properties. These compounds have shown moderate antifungal activity against Candida species, with certain derivatives displaying significant activity against C. albicans . The mechanism of action is studied through molecular docking, indicating potential as therapeutic agents in treating infectious diseases.
Pharmacology: Neurotransmitter Modulation
In pharmacology, triazole derivatives, including those with a 3-fluorophenyl group, are known to interact with neurotransmitter systems. They can act as modulators at GABA-A receptors, influencing sedative and anxiolytic effects. This makes them candidates for developing new central nervous system drugs .
Chemistry: Click Chemistry Applications
The triazole ring is a pivotal component in click chemistry, a method widely used for creating substances quickly and reliably. The 3-(3-Fluorophenyl)-4H-1,2,4-triazole can participate in bio-orthogonal reactions, making it valuable for synthesizing novel materials and bioconjugates .
Materials Science: Organic Electronics
Triazole derivatives are integral in designing organic semiconductors due to their electronic properties. The 3-fluorophenyl group can enhance the material’s stability and charge transport capabilities, making it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .
Environmental Science: Pollutant Degradation
In environmental science, the triazole ring structure is explored for its potential in catalyzing the breakdown of pollutants. The 3-(3-Fluorophenyl)-4H-1,2,4-triazole could be part of a catalyst system for the degradation of organic contaminants in water treatment processes .
Biology: Protein Interaction Studies
The 3-(3-Fluorophenyl)-4H-1,2,4-triazole is used in biological studies to investigate protein interactions. Its ability to bind selectively to proteins can help in understanding disease mechanisms and developing targeted therapies .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3-fluorophenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFDELXTQCRWKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(2-Fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B1440866.png)
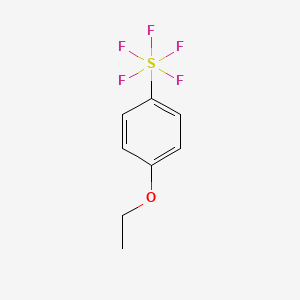
![6-Aminomethyl-4h-benzo[1,4]oxazin-3-one hydrochloride](/img/structure/B1440868.png)
![N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1440869.png)

